molecular formula C22H21N3O7S B12138203 dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate

dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B12138203
M. Wt: 471.5 g/mol
InChI Key: USUUFRQYGWYXMT-UHFFFAOYSA-N
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Description

Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring, a methoxyphenyl group, and a benzene dicarboxylate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazine Ring: The thiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group:

    Formation of the Benzene Dicarboxylate Moiety: The benzene dicarboxylate group is introduced through esterification reactions, often using dimethyl sulfate as a methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It could bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: Potential to intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 4-[(2-methoxycarbonylamino)-3H-benzimidazol-5-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: Shares structural similarities but differs in the core ring structure.

    4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline: Similar functional groups but lacks the thiazine ring and benzene dicarboxylate moiety.

Uniqueness

Dimethyl 5-[({2-[(4-methoxyphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl}carbonyl)amino]benzene-1,3-dicarboxylate is unique due to its combination of a thiazine ring, methoxyphenyl group, and benzene dicarboxylate moiety

Properties

Molecular Formula

C22H21N3O7S

Molecular Weight

471.5 g/mol

IUPAC Name

dimethyl 5-[[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C22H21N3O7S/c1-30-16-6-4-14(5-7-16)24-22-25-18(26)11-17(33-22)19(27)23-15-9-12(20(28)31-2)8-13(10-15)21(29)32-3/h4-10,17H,11H2,1-3H3,(H,23,27)(H,24,25,26)

InChI Key

USUUFRQYGWYXMT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N=C2NC(=O)CC(S2)C(=O)NC3=CC(=CC(=C3)C(=O)OC)C(=O)OC

Origin of Product

United States

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